molecular formula C21H20ClNO4 B13373240 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B13373240
M. Wt: 385.8 g/mol
InChI Key: PEGZFFKZJWEGKG-MDZDMXLPSA-N
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Description

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The chlorinated indole is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Trimethoxyphenyl Group: The final step involves coupling the chlorinated, methylated indole with a 2,4,5-trimethoxyphenyl group through a condensation reaction using a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-1H-indol-3-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one
  • 1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one
  • 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Uniqueness

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one is unique due to its specific substitution pattern on the indole and phenyl rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

(E)-1-(2-chloro-1-methylindol-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H20ClNO4/c1-23-15-8-6-5-7-14(15)20(21(23)22)16(24)10-9-13-11-18(26-3)19(27-4)12-17(13)25-2/h5-12H,1-4H3/b10-9+

InChI Key

PEGZFFKZJWEGKG-MDZDMXLPSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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